3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine
Overview
Description
3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups impart unique chemical properties, making the compound valuable in various scientific and industrial applications. The compound’s structure consists of a biphenyl core with a fluorine atom at the 3’ position and a trifluoromethyl group at the 2’ position, along with an amine group at the 4 position.
Biochemical Analysis
Biochemical Properties
3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the trifluoromethyl group in the compound can enhance its binding affinity to certain enzymes by forming hydrogen bonds and other non-covalent interactions . This compound has been shown to inhibit specific enzymes, thereby modulating biochemical pathways and cellular processes.
Cellular Effects
The effects of 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular function . Additionally, it has been observed to affect cell signaling by interacting with key proteins and receptors, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating biochemical pathways without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites . The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic activity.
Transport and Distribution
Within cells and tissues, 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The final product is formed through reductive elimination, regenerating the palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- 2,2’-Di(trifluoromethyl)biphenyl-4,4’-diamine
Comparison: Compared to similar compounds, 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is unique due to its specific substitution pattern on the biphenyl core. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications .
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-9-3-1-2-8(6-9)11-5-4-10(18)7-12(11)13(15,16)17/h1-7H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOQVGCHMHIKAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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